Chl-betacd
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Overview
Description
Chl-betacd, also known as Cholesterol-β-cyclodextrin, is a complex formed between cholesterol and β-cyclodextrin. β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units linked by α-1,4-glycosidic bonds. It has a hydrophobic interior and a hydrophilic exterior, making it suitable for forming inclusion complexes with hydrophobic molecules like cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chl-betacd involves the inclusion of cholesterol into the β-cyclodextrin cavity. This can be achieved through various methods, including:
Co-precipitation: Cholesterol and β-cyclodextrin are dissolved in a suitable solvent, such as ethanol or water, and then mixed together. The mixture is stirred and heated to facilitate the inclusion process.
Kneading Method: Cholesterol and β-cyclodextrin are mixed with a small amount of solvent to form a paste.
Freeze-Drying: A solution of cholesterol and β-cyclodextrin is prepared and then frozen.
Industrial Production Methods
Industrial production of this compound typically involves large-scale co-precipitation or freeze-drying methods. These methods are optimized for high yield and purity, ensuring the efficient production of the complex for various applications .
Chemical Reactions Analysis
Types of Reactions
Chl-betacd undergoes various chemical reactions, including:
Oxidation: The cholesterol component can undergo oxidation reactions, leading to the formation of oxysterols.
Reduction: Reduction reactions can convert cholesterol to cholestanol.
Substitution: The hydroxyl groups on the β-cyclodextrin can participate in substitution reactions, allowing for the modification of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chl-betacd has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Chl-betacd involves the formation of an inclusion complex between cholesterol and β-cyclodextrin. The hydrophobic interior of β-cyclodextrin encapsulates the cholesterol molecule, stabilizing it and enhancing its solubility. This inclusion complex can interact with biological membranes, facilitating the extraction and transport of cholesterol . The molecular targets include cholesterol-rich domains in cell membranes, and the pathways involved are related to cholesterol metabolism and transport .
Comparison with Similar Compounds
Chl-betacd is unique in its ability to form stable inclusion complexes with cholesterol. Similar compounds include:
α-cyclodextrin: Composed of six glucopyranose units, it has a smaller cavity and is less effective in encapsulating cholesterol.
γ-cyclodextrin: Composed of eight glucopyranose units, it has a larger cavity but is less efficient in forming stable complexes with cholesterol.
Methyl-β-cyclodextrin: A derivative of β-cyclodextrin with methyl groups, it has enhanced solubility but may have different inclusion properties.
This compound stands out due to its optimal cavity size and strong inclusion ability, making it highly effective for applications involving cholesterol .
Properties
IUPAC Name |
3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXATXIKBJGTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C216H402N16O173 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5992 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144363-91-7 |
Source
|
Record name | 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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